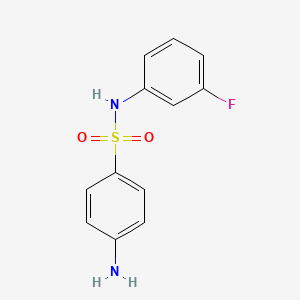

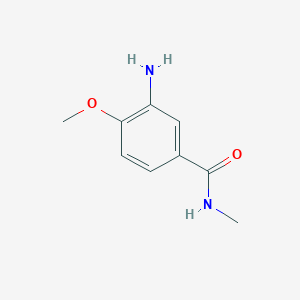

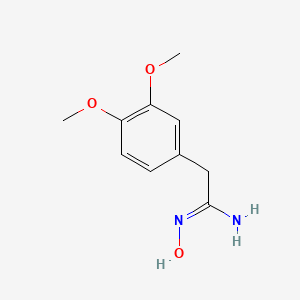

4-amino-N-(3-fluorophenyl)benzene-1-sulfonamide

Übersicht

Beschreibung

The compound "4-amino-N-(3-fluorophenyl)benzene-1-sulfonamide" is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl amine group attached to an aromatic ring. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry as antibacterial agents and in the treatment of other conditions. The papers provided do not directly discuss "4-amino-N-(3-fluorophenyl)benzene-1-sulfonamide," but they do provide insights into similar sulfonamide compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of sulfonamide compounds typically involves the reaction of sulfonyl chlorides with amines. For example, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . This suggests that "4-amino-N-(3-fluorophenyl)benzene-1-sulfonamide" could potentially be synthesized through a similar reaction between an appropriate sulfonyl chloride and 3-fluoroaniline.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is often characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For instance, the structure of a related compound, 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide, was elucidated using FT-IR, 1H and 13C NMR, and X-ray single crystal techniques . These methods can provide detailed information about the bond lengths, bond angles, and overall geometry of the molecule.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions due to their functional groups. The reactivity of these compounds can be influenced by the nature of the substituents on the aromatic ring, as seen in the study of new 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, where the substituents affected both the activity and selectivity profiles of the compounds . This indicates that the fluorine substituent in "4-amino-N-(3-fluorophenyl)benzene-1-sulfonamide" may also influence its reactivity and interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds can be predicted using computational methods such as Density Functional Theory (DFT). For example, DFT calculations were used to determine the vibrational frequencies, NMR chemical shifts, and absorption wavelengths of a sulfonamide compound, which showed good agreement with experimental values . Additionally, the HOMO-LUMO energy gap can provide insights into the electronic properties and reactivity of the molecule . These computational studies can be applied to "4-amino-N-(3-fluorophenyl)benzene-1-sulfonamide" to predict its properties and behavior.

Wissenschaftliche Forschungsanwendungen

Application in Antimicrobial Research

- Field : Pharmaceutical Microbiology

- Summary : This compound has been used in the synthesis of new Schiff bases, which are known for their antimicrobial properties . These bases were tested for their antibacterial and antifungal activities .

- Methods : The 4-amino-N-(3-fluorophenyl)benzene-1-sulfonamide was reacted with corresponding benzaldehydes with various substituents at position 4 to obtain new derivatives . The synthesized compounds were then tested for their antimicrobial activity .

- Results : Several new substances showed moderate antifungal activity against Candida spp. The compound RO4, with a 4-methoxyphenyl moiety, showed the highest activity against C. albicans with an MIC value of 62.5 µg/mL .

Application in Antitumor Research

- Field : Cancer Research

- Summary : The compound has been used in the synthesis of new derivatives that have shown excellent inhibitory activity against CDC25B, a dual-specificity phosphatase .

- Results : The synthesized derivatives showed up to 99.70% inhibition against CDC25B .

Application in Veterinary Medicine

- Field : Veterinary Medicine

- Summary : Sulfonamides, including 4-amino-N-(3-fluorophenyl)benzene-1-sulfonamide, are used in veterinary medicine to treat livestock diseases such as gastrointestinal and respiratory tract infections .

- Results : The use of sulfonamides in veterinary medicine has been effective in treating various diseases in livestock .

Application in Treating Toxoplasmosis

- Field : Parasitology

- Summary : Sulfonamides are used in combination with the anti-malarial drug pyrimethamine to treat toxoplasmosis in warm-blooded animals .

- Results : The combination of sulfonamides and pyrimethamine has been effective in treating toxoplasmosis .

Application in Proteomics Research

- Field : Proteomics

- Summary : This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

- Results : The use of this compound in proteomics research contributes to the understanding of protein structures and functions .

Application in Synthesis of Fluorinated Polyimides

- Field : Polymer Chemistry

- Summary : This compound has been used in the synthesis of fluorinated polyimides . Fluorinated polyimides have excellent thermal stability, mechanical properties, and chemical resistance, making them useful in various industrial applications .

- Results : The synthesized fluorinated polyimides exhibited excellent properties suitable for industrial applications .

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

4-amino-N-(3-fluorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c13-9-2-1-3-11(8-9)15-18(16,17)12-6-4-10(14)5-7-12/h1-8,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXENRUGJGUFZLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588408 | |

| Record name | 4-Amino-N-(3-fluorophenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(3-fluorophenyl)benzene-1-sulfonamide | |

CAS RN |

1494-84-4 | |

| Record name | 4-Amino-N-(3-fluorophenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1494-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-(3-fluorophenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(Aminomethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B1284662.png)

![3-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1284668.png)

![4-[(2-Amino-1,3-thiazol-5-yl)methyl]-3-(trifluoromethyl)benzonitrile](/img/structure/B1284671.png)

![N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine](/img/structure/B1284697.png)